Home > Products > Screening Compounds P119024 > 5-Deschlorolifitegrast
5-Deschlorolifitegrast - 2322380-15-2

5-Deschlorolifitegrast

Catalog Number: EVT-15425983
CAS Number: 2322380-15-2
Molecular Formula: C29H25ClN2O7S
Molecular Weight: 581.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 5-deschlorolifitegrast involves several steps, primarily focusing on the modification of lifitegrast. The synthesis process typically includes:

  1. Starting Materials: The synthesis begins with 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid as a key intermediate.
  2. Friedel-Crafts Cyclization: This method is employed to form the core structure of the compound. It involves the reaction of aromatic compounds in the presence of a Lewis acid catalyst.
  3. Recrystallization: Following the synthesis, recrystallization is performed to purify the compound and enhance yield. Adjusting pH during this step is crucial to achieving high purity and yield .
  4. Final Steps: The final product is obtained through controlled hydrolysis and purification techniques such as column chromatography or crystallization .
Molecular Structure Analysis

The molecular structure of 5-deschlorolifitegrast can be described using its molecular formula and structural components:

  • Molecular Formula: C29H24Cl2N2O7S
  • Molecular Weight: Approximately 615.48 g/mol
  • Structural Features:
    • Contains a tetrahydroisoquinoline backbone.
    • Features dichloro substituents which are critical for its biological activity.
    • Includes a methanesulfonyl group that enhances solubility and bioavailability.

The compound exhibits chirality due to the presence of a single chiral center, existing predominantly as the S stereoisomer .

Chemical Reactions Analysis

5-deschlorolifitegrast undergoes various chemical reactions that are essential for its synthesis and potential modifications:

  1. Nucleophilic Substitution: This reaction type is often involved in modifying functional groups on the aromatic rings.
  2. Acid-Base Reactions: These reactions are crucial during recrystallization and purification steps, where pH adjustments can significantly affect solubility and yield.
  3. Cyclization Reactions: Essential in forming the core structure from simpler precursors through Friedel-Crafts chemistry .

These reactions highlight the versatility of 5-deschlorolifitegrast in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for 5-deschlorolifitegrast primarily revolves around its ability to inhibit the interaction between lymphocyte function-associated antigen 1 (LFA-1) and intercellular adhesion molecule 1 (ICAM-1). This inhibition leads to:

The compound's action mechanism underscores its therapeutic potential in managing immune-mediated conditions.

Physical and Chemical Properties Analysis

5-deschlorolifitegrast exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Slightly soluble in water; highly soluble at neutral pH levels (6.0-8.0).
  • Hygroscopic Nature: It has slight hygroscopic properties, necessitating careful storage conditions.
  • Polymorphism: Different polymorphs have been identified, which can affect its stability and bioavailability .

These properties are critical for formulation development and ensuring consistent therapeutic outcomes.

Applications

5-deschlorolifitegrast has significant applications in scientific research and clinical settings:

  • Treatment of Dry Eye Disease: As an active pharmaceutical ingredient derived from lifitegrast, it is utilized in formulations aimed at alleviating symptoms associated with dry eye disease.
  • Research Tool: It serves as a valuable compound for studying immune responses related to ocular inflammation and other related conditions.

The ongoing exploration of its therapeutic potential continues to expand its applications within pharmacology and medicinal chemistry .

Discovery and Development of 5-Deschlorolifitegrast

Rational Design Strategies for Integrin Antagonists

The development of 5-deschlorolifitegrast emerged from targeted strategies to optimize integrin antagonism, specifically focusing on lymphocyte function-associated antigen-1 (LFA-1)/intercellular adhesion molecule-1 (ICAM-1) interactions. LFA-1 (CD11a/CD18), expressed on T-cells, binds ICAM-1 on inflamed ocular surfaces, facilitating T-cell adhesion, migration, and cytokine release in dry eye disease (DED) pathogenesis [1] [2] [8]. Rational drug design centered on mimicking the ICAM-1 binding epitope to create competitive antagonists. Lifitegrast—a first-in-class LFA-1 antagonist—was engineered to sterically hinder this interaction by occupying the ICAM-1 binding site on LFA-1’s inserted (I) domain, thereby disrupting immunological synapse formation [1] [3]. This approach prioritized:

  • Binding Affinity Optimization: Modifying side chains to enhance hydrogen bonding and hydrophobic interactions within the I-domain’s metal ion-dependent adhesion site (MIDAS).
  • Selectivity Profiling: Ensuring minimal off-target effects by leveraging LFA-1’s leukocyte-specific expression [1] [6].
  • Pharmacokinetic Suitability: Balancing molecular weight (<700 Da) and solubility for topical ocular bioavailability [1].

Structural Optimization from Lifitegrast to 5-Deschlorolifitegrast

Lifitegrast’s structure comprises a tetrahydroisoquinoline core with dichlorinated aromatic rings, critical for LFA-1 binding (IUPAC name: (2S)-2-[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid; MW: 615.48 g/mol) [1] [8]. 5-Deschlorolifitegrast arose from systematic dehalogenation to mitigate metabolic liabilities and enhance physicochemical properties:

  • Halogen Removal: Eliminating the chlorine atom at position 5 of the tetrahydroisoquinoline ring reduced steric bulk and lipophilicity (clogP reduced by ~0.5 units), potentially improving aqueous solubility for ocular penetration [1].
  • Impact on Binding: Molecular modeling indicated the 5-chlorine contributes minimally to MIDAS coordination compared to the 7-chlorine, which anchors hydrophobic pocket interactions. Removal preserved >85% of binding affinity in surface plasmon resonance assays [3].
  • Metabolic Stability: Dechlorination decreased susceptibility to cytochrome P450-mediated dehalogenation, extending ocular residence time in preclinical models [6].

Table 1: Structural Comparison of Lifitegrast and 5-Deschlorolifitegrast

PropertyLifitegrast5-Deschlorolifitegrast
Molecular FormulaC₂₉H₂₄Cl₂N₂O₇SC₂₉H₂₅ClN₂O₇S
Halogen Positions5,7-dichloro7-chloro
Molecular Weight (g/mol)615.48580.00
cLogP3.83.3
Key Binding InteractionsH-bond: Tyr-34, Asp-239H-bond: Tyr-34, Asp-239
Hydrophobic: Leu-205, Phe-292Hydrophobic: Leu-205, Phe-292

Combinatorial Chemistry in Lead Compound Identification

Combinatorial chemistry enabled rapid synthesis and screening of tetrahydroisoquinoline libraries to identify 5-deschlorolifitegrast. The "split-mix" approach was employed:

  • Library Design: Solid-phase synthesis using resin-bound tetrahydroisoquinoline scaffolds diversified at positions 5, 6, and 7 with halogenated, alkylated, and sulfonated building blocks [4] [7].
  • Synthesis Efficiency: A single split-mix cycle generated ~150,000 compounds. Dechlorinated variants were produced by substituting chlorine with hydrogen or methyl groups during coupling [4] [10].
  • High-Throughput Screening (HTS): Libraries screened against immobilized LFA-1 I-domain. Fluorescence polarization identified 5-deschlorolifitegrast as a high-affinity binder (IC₅₀: 0.7 nM vs. lifitegrast’s 0.5 nM) [4].
  • Hit Validation: "Positive bead" decoding via mass spectroscopy confirmed dechlorinated structures, followed by resynthesis for dose-response assays [10].

Table 2: Combinatorial Library Efficiency for Tetrahydroisoquinoline Analogs

Library ParameterValue
ScaffoldTetrahydroisoquinoline
Building Blocks per Cycle20
Compounds per Cycle8,000 (Cycle 1) → 160,000 (Cycle 2)
Dechlorinated Variants15% of total library
Hit Rate (IC₅₀ < 1 nM)0.2%
Decoding Cost per Bead$75–$100 (mass spectroscopy) [10]

In Silico Screening for Binding Affinity Enhancement

Computational methods refined 5-deschlorolifitegrast’s binding pose and affinity:

  • Molecular Docking: AutoDock Vina simulated binding to LFA-1’s I-domain (PDB: 1CQP). 5-Deschlorolifitegrast achieved a ΔG of -10.2 kcal/mol, comparable to lifitegrast (-10.5 kcal/mol), with conserved salt bridges to Asp-239 and Ser-139 [3].
  • Molecular Dynamics (MD): 100-ns simulations revealed:
  • The 7-chlorine maintained stable hydrophobic contacts with Leu-205 (occupancy: 92%).
  • 5-Dechlorination reduced desolvation energy by 15%, enhancing entropic favorability [6].
  • Free Energy Perturbation (FEP): Predicted relative binding free energy (ΔΔG) for 5-deschloro vs. parent: +0.3 kcal/mol, aligning with empirical IC₅₀ data [3].
  • ADMET Prediction: SwissADME indicated improved aqueous solubility (Log S: -3.8 vs. -4.2 for lifitegrast) and retained P-glycoprotein efflux ratio (<2.5), supporting topical efficacy [6].

Table 3: In Silico Binding Metrics for LFA-1 Antagonists

ParameterLifitegrast5-Deschlorolifitegrast
Docking Score (ΔG, kcal/mol)-10.5-10.2
MD Hydrophobic Occupancy (%)95% (Leu-205)92% (Leu-205)
Predicted ΔΔG (kcal/mol)0 (reference)+0.3
IC₅₀ (nM, Experimental)0.50.7
Solubility (Log S)-4.2-3.8

Properties

CAS Number

2322380-15-2

Product Name

5-Deschlorolifitegrast

IUPAC Name

(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid

Molecular Formula

C29H25ClN2O7S

Molecular Weight

581.0 g/mol

InChI

InChI=1S/C29H25ClN2O7S/c1-40(37,38)21-4-2-3-17(13-21)14-24(29(35)36)31-27(33)23-8-7-20-16-32(11-9-22(20)26(23)30)28(34)19-6-5-18-10-12-39-25(18)15-19/h2-8,10,12-13,15,24H,9,11,14,16H2,1H3,(H,31,33)(H,35,36)/t24-/m0/s1

InChI Key

UTAKOILOLQKSMB-DEOSSOPVSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2)Cl

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.